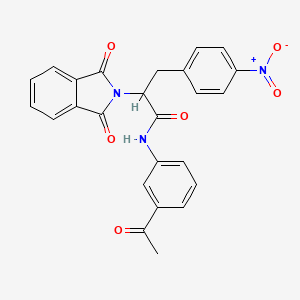![molecular formula C20H26O4 B4993826 1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene](/img/structure/B4993826.png)
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with methoxy and phenoxy groups, which are connected through a hexoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxy-2-bromobenzene and 2-methoxyphenol.
Formation of Hexoxy Linker: The hexoxy linker is introduced through a series of reactions, including nucleophilic substitution and etherification.
Coupling Reaction: The final step involves the coupling of the substituted benzene ring with the phenoxy group using a suitable catalyst, such as palladium, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups can participate in various chemical interactions, influencing its reactivity and biological activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-2-(3-methoxyphenoxy)benzene
- 1-Methoxy-2-(4-methoxyphenoxy)benzene
- 1-Methoxy-2-(2-methoxyphenoxy)benzene
Uniqueness
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene is unique due to its hexoxy linker, which provides distinct structural and functional properties compared to other similar compounds
Propiedades
IUPAC Name |
1-methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-21-17-11-5-7-13-19(17)23-15-9-3-4-10-16-24-20-14-8-6-12-18(20)22-2/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVCHZYFLLBRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
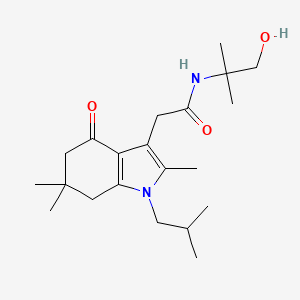
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate](/img/structure/B4993757.png)
![(Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B4993763.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4993771.png)
![4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B4993776.png)
![methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate](/img/structure/B4993784.png)
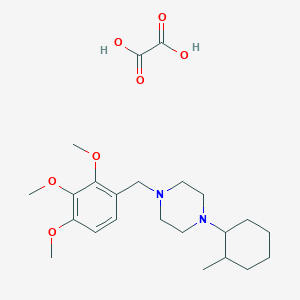
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4993795.png)
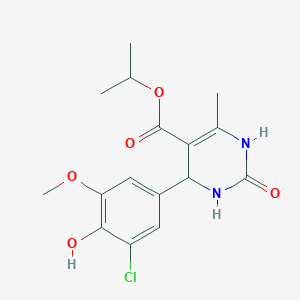
![ethyl [2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4993804.png)
![1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one](/img/structure/B4993812.png)
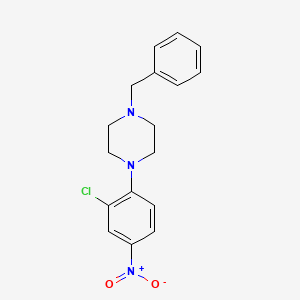
![4-(3-{[(4-chlorophenyl)(phenyl)methyl]amino}butyl)phenol](/img/structure/B4993843.png)
